molecular formula C17H24F3N5O B6493856 1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 1302029-92-0

1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6493856
CAS No.: 1302029-92-0
M. Wt: 371.4 g/mol
InChI Key: XIBPVQJXYUBKNP-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a synthetic compound featuring a seven-membered azepane ring connected via an ethanone linker to a piperazine moiety substituted with a 4-(trifluoromethyl)pyrimidin-2-yl group.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O/c18-17(19,20)14-5-6-21-16(22-14)25-11-9-23(10-12-25)13-15(26)24-7-3-1-2-4-8-24/h5-6H,1-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBPVQJXYUBKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Ring Substituent on Piperazine Linker Key Feature
Target Compound Azepane 4-(Trifluoromethyl)pyrimidin-2-yl Ethanone Rigid pyrimidine, azepane
UDO () - 4-(Trifluoromethyl)phenyl Ethanone Pyridine substitution
1-(4-Morpholinyl)-... () Morpholine 4-(Trifluoromethyl)benzyl Ethanone Benzyl group, morpholine
RTC1 () - 4-(Trifluoromethyl)phenyl Butanone Extended linker, thiophene
QD10 () - 4-Benzoylphenoxypropyl Ethanone Benzoylphenoxypropyl side chain

Physicochemical Properties

  • Melting Points: Analogs like QD10 (148.4–151.4°C) and QD17 (180.6–183.4°C) () suggest that the trifluoromethyl group enhances crystallinity and thermal stability compared to non-halogenated analogs .
  • Purity : UPLC/MS purity >98% is common for these compounds, indicating robust synthetic protocols .

Pharmacological Activity

  • Antiparasitic Activity : UDO and UDD () inhibit T. cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal . The target compound’s pyrimidine group may enhance target binding via π-π stacking.
  • Dual-Activity Candidates: Compounds like QD10–QD12 () combine histamine H3 receptor antagonism with antioxidant properties, highlighting the versatility of piperazine-ethanone scaffolds .

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